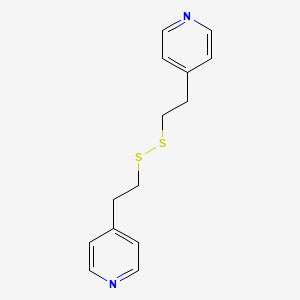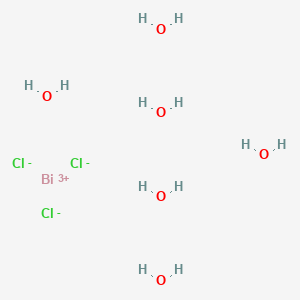
Bismuth(III) chloride hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth(III) chloride hexahydrate is an inorganic compound with the chemical formula BiCl₃·6H₂O. It is a hydrated form of bismuth(III) chloride, which is a common source of the Bi³⁺ ion. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound appears as colorless or white crystals and is soluble in water, forming a slightly acidic solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth(III) chloride hexahydrate can be synthesized through several methods:
Direct Chlorination: Bismuth metal reacts with chlorine gas to form bismuth(III) chloride, which can then be hydrated to produce the hexahydrate form. [ 2 \text{Bi} + 3 \text{Cl}_2 \rightarrow 2 \text{BiCl}_3 ]
Reaction with Hydrochloric Acid: Bismuth oxide reacts with hydrochloric acid to form bismuth(III) chloride, which can be further hydrated. [ \text{Bi}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{BiCl}_3 + 3 \text{H}_2\text{O} ]
Dissolution in Aqua Regia: Bismuth metal dissolves in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by evaporation to yield this compound. [ \text{Bi} + 6 \text{HNO}_3 \rightarrow \text{Bi(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} + 3 \text{NO}_2 ] [ \text{Bi(NO}_3\text{)}_3 + 3 \text{NaCl} \rightarrow \text{BiCl}_3 + 3 \text{NaNO}_3 ]
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting bismuth metal with chlorine gas or hydrochloric acid under controlled conditions. The resulting bismuth(III) chloride is then hydrated to form the hexahydrate.
Chemical Reactions Analysis
Types of Reactions
Bismuth(III) chloride hexahydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form bismuth oxychloride. [ \text{BiCl}_3 + \text{H}_2\text{O} \rightarrow \text{BiOCl} + 2 \text{HCl} ]
Reduction: It can be reduced to metallic bismuth using reducing agents such as hydrogen gas or metals like zinc. [ \text{BiCl}_3 + 3 \text{H}_2 \rightarrow \text{Bi} + 3 \text{HCl} ]
Substitution: It reacts with various ligands to form coordination compounds. [ \text{BiCl}_3 + 3 \text{L} \rightarrow \text{BiL}_3 + 3 \text{HCl} ] (where L is a ligand)
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, hydrogen gas, and various ligands. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include bismuth oxychloride, metallic bismuth, and various coordination compounds.
Scientific Research Applications
Bismuth(III) chloride hexahydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions such as alcoholysis, acetolysis, and hydrolysis of epoxides.
Biology: Bismuth compounds are investigated for their antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers.
Industry: It is used in the production of other bismuth compounds and as a precursor for bismuth-based materials with applications in electronics and materials science.
Mechanism of Action
The mechanism of action of bismuth(III) chloride hexahydrate involves its ability to form complexes with various biological molecules. In the case of antimicrobial activity, bismuth compounds inhibit enzymes such as urease, which is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach. Bismuth compounds also disrupt the bacterial cell wall and interfere with metal ion homeostasis, leading to bacterial cell death.
Comparison with Similar Compounds
Bismuth(III) chloride hexahydrate can be compared with other bismuth compounds such as bismuth oxychloride, bismuth nitrate, and bismuth subsalicylate. While all these compounds share the common feature of containing bismuth, they differ in their chemical properties and applications:
Bismuth Oxychloride (BiOCl): Used in cosmetics and pigments due to its pearlescent appearance.
Bismuth Nitrate (Bi(NO₃)₃): Used in the preparation of other bismuth compounds and as a reagent in analytical chemistry.
Bismuth Subsalicylate (C₇H₅BiO₄): Commonly used as an antacid and anti-diarrheal medication.
This compound is unique due to its high solubility in water and its ability to form various coordination compounds, making it versatile for use in different chemical reactions and applications.
Properties
Molecular Formula |
BiCl3H12O6 |
|---|---|
Molecular Weight |
423.43 g/mol |
IUPAC Name |
bismuth;trichloride;hexahydrate |
InChI |
InChI=1S/Bi.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |
InChI Key |
LTOVUFBEPKXFOY-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)

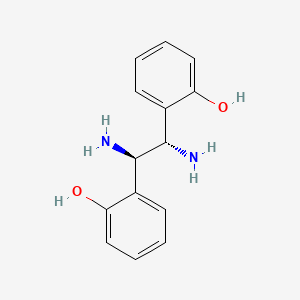
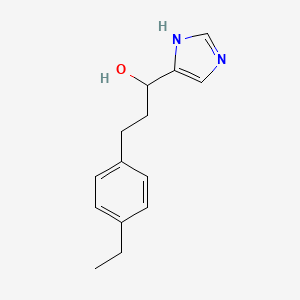
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)

![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
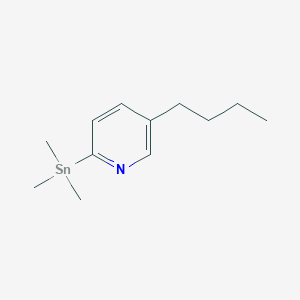

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
